4-Chloro-2-nitrophenyl Isothiocyanate
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Overview
Description
4-Chloro-2-nitrophenyl isothiocyanate is an organic compound with the molecular formula C7H3ClN2O2S. It is a pale yellow to yellow-brown crystalline powder, known for its reactivity and utility in various chemical syntheses. This compound is primarily used in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-nitrophenyl isothiocyanate typically involves the reaction of 4-chloro-2-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the reaction of the amine with carbon disulfide and a base, followed by treatment with a chlorinating agent .
Industrial Production Methods: Industrial production often employs a two-step process where the amine is first converted to a dithiocarbamate intermediate, which is then decomposed to form the isothiocyanate. This method is favored for its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-nitrophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols.
Reduction: Can be reduced to corresponding amines under specific conditions.
Oxidation: Less common but possible under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like primary or secondary amines, alcohols, or thiols in the presence of a base.
Reduction: Often employs reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Nucleophilic Substitution: Produces thioureas, carbamates, or other substituted products.
Reduction: Yields corresponding amines.
Oxidation: Forms various oxidized derivatives depending on the conditions.
Scientific Research Applications
4-Chloro-2-nitrophenyl isothiocyanate is widely used in scientific research due to its reactivity and versatility:
Chemistry: Utilized as a reagent in organic synthesis, particularly in the formation of thioureas and other sulfur-containing compounds.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitrophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .
Comparison with Similar Compounds
- 2-Chloro-4-nitrophenyl isothiocyanate
- 4-Nitrophenyl isothiocyanate
- Phenyl isothiocyanate
Comparison: 4-Chloro-2-nitrophenyl isothiocyanate is unique due to the presence of both chloro and nitro substituents on the aromatic ring, which influence its reactivity and physical properties. Compared to phenyl isothiocyanate, it exhibits different reactivity patterns due to the electron-withdrawing effects of the chloro and nitro groups .
Properties
Molecular Formula |
C7H3ClN2O2S |
---|---|
Molecular Weight |
214.63 g/mol |
IUPAC Name |
4-chloro-1-isothiocyanato-2-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5-1-2-6(9-4-13)7(3-5)10(11)12/h1-3H |
InChI Key |
ULHUAASNNYZANX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])N=C=S |
Origin of Product |
United States |
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